
Dehydrovomifoliol
Overview
Description
Dehydrovomifoliol is a naturally occurring sesquiterpenoid compound, primarily found in certain plant species such as those in the Polygonaceae family. It is characterized by its solid form, appearing as a pale yellow to colorless crystalline substance. This compound is known for its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through several methods, including bioassay-guided isolation from plant sources. One common method involves the extraction from plants like Artemisia frigida using chromatographic techniques. The process typically includes the following steps:
Extraction: Plant material is subjected to solvent extraction using dichloromethane.
Separation: The extract is then separated using chromatographic methods to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to laboratory methods but scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Dehydrovomifoliol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
- Oxidation products: Ketones and aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used .
Scientific Research Applications
Therapeutic Applications in Nonalcoholic Fatty Liver Disease
Recent studies have highlighted the efficacy of dehydrovomifoliol in alleviating nonalcoholic fatty liver disease (NAFLD). A notable study employed pharmacophore modeling and molecular docking to explore its mechanisms. The research identified seven target genes associated with NAFLD treatment, including E2F1, MERTK, and VEGFA. The results indicated that this compound modulates fat metabolism through the regulation of the E2F1/AKT/mTOR signaling pathway, suggesting its potential as a novel therapeutic agent for NAFLD management .
Lipid Metabolism Regulation
This compound has demonstrated significant effects on lipid accumulation in hepatocytes. In vitro studies using oleic acid-induced HepG2 cells revealed that this compound reduces lipid accumulation without cytotoxicity. Mechanistically, it suppresses the expression of lipogenic genes such as SREBP1 and ACC while enhancing fatty acid oxidation-related genes like PPARα and FGF21. These findings indicate that this compound plays a crucial role in maintaining lipid homeostasis and could be beneficial in treating metabolic disorders related to dyslipidemia .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants are vital for mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. This compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage, although further studies are needed to quantify these effects .
Potential Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. The compound's influence on cellular pathways involved in apoptosis and proliferation warrants further investigation to establish its efficacy as an adjunct therapy in cancer treatment. Studies focusing on its effects in various cancer cell lines are necessary to elucidate these potential benefits .
Phytochemical Characterization and Future Directions
This compound's applications extend beyond therapeutic uses; it is also a subject of phytochemical studies aimed at understanding its structure-activity relationships. Ongoing research is crucial for identifying the full spectrum of biological activities associated with this compound and for developing standardized extraction methods that could enhance its therapeutic potential.
Data Summary Table
Mechanism of Action
Dehydrovomifoliol exerts its effects through various molecular targets and pathways. One significant pathway involves the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This compound modulates the expression of genes related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation in cells. This mechanism is particularly relevant in the context of non-alcoholic fatty liver disease .
Comparison with Similar Compounds
Dehydrovomifoliol is unique among sesquiterpenoids due to its specific pharmacological activities and molecular structure. Similar compounds include:
Vomifoliol: Another sesquiterpenoid with similar structural features but different biological activities.
Biological Activity
Dehydrovomifoliol, a natural compound derived from various plant sources such as Vitex leptobotrys and Albizia richardiana, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Sources
This compound is a bicyclic monoterpene characterized by its unique cyclohexanone structure. It is primarily isolated from the leaves and twigs of plants like Vitex leptobotrys and Albizia richardiana. Its chemical formula is C13H18O, and it exhibits various functional groups that contribute to its biological properties.
1. Anti-Fatty Liver Disease Activity
Recent studies have highlighted the potential of this compound in treating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound alleviates lipid accumulation in oleic acid-induced HepG2 cells by modulating the E2F1/AKT/mTOR signaling pathway. The compound was shown to significantly reduce lipid accumulation without cytotoxic effects, indicating its therapeutic potential in NAFLD management .
2. Anticancer Activity
This compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been tested against HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma) cells, with IC50 values ranging from 3.7 to 8.1 µM, indicating strong anticancer potential . Additionally, it has been implicated in inducing apoptosis in HepG2 cells through the activation of caspase-3 and modulation of cell cycle regulators .
3. Phytotoxic Effects
This compound has also been studied for its phytotoxic properties. It demonstrated growth inhibition in cress seedlings with IC50 values of 3.16 mM for shoots and 3.01 mM for roots, suggesting its role as an allelopathic agent that could affect plant growth .
The biological activities of this compound can be attributed to several mechanisms:
- Regulation of Signaling Pathways : In NAFLD treatment, this compound regulates key signaling pathways such as AKT/mTOR, which are crucial for lipid metabolism .
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Cytotoxicity : The compound's ability to induce cytotoxicity in cancer cells is linked to oxidative stress and mitochondrial dysfunction .
Case Study 1: NAFLD Treatment
A pharmacophore modeling study identified E2F1 as a core gene targeted by this compound in the treatment of NAFLD. The study utilized bioinformatics to establish connections between this compound and differentially expressed genes associated with fat metabolism .
Case Study 2: Anticancer Effects
In vitro studies on HepG2 cells revealed that treatment with this compound led to significant reductions in cell viability through apoptosis induction. The study employed assays such as Hoechst staining and flow cytometry to confirm these findings .
Properties
CAS No. |
15764-81-5 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |
InChI Key |
JJRYPZMXNLLZFH-AATRIKPKSA-N |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Synonyms |
dehydrovomifoliol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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